Chivosazole F is a biologically active macrolide compound derived from the myxobacterium Sorangium cellulosum. It belongs to a unique class of polyene macrolides known for their actin-binding properties and potential as antimitotic agents. This compound has garnered significant interest due to its structural complexity and biological activity, particularly in inhibiting cell division in cancer cells.
Chivosazole F was first isolated from the myxobacterium Sorangium cellulosum by researchers Höfle and Reichenbach. This organism is known for producing a variety of bioactive secondary metabolites, including other chivosazoles, which have been studied for their pharmacological properties.
Chivosazole F is classified as a polyene macrolide. Polyenes are characterized by multiple conjugated double bonds, while macrolides are large lactone rings. The structural features of chivosazole F contribute to its biological activity, particularly its ability to interact with cellular components such as actin.
The synthesis of chivosazole F has been achieved through various methods, with a notable approach described by Williams et al. in 2016. This method employs a highly convergent total synthesis strategy that involves several key steps:
The final product was confirmed through spectroscopic methods, correlating well with previously reported data for natural chivosazole F .
Chivosazole F features a complex molecular structure characterized by:
The detailed structural analysis has been supported by nuclear magnetic resonance (NMR) spectroscopy and computational methods, confirming the proposed configuration based on genetic analysis .
Chivosazole F undergoes various chemical reactions that are essential for its synthesis and potential modifications:
Chivosazole F exerts its biological effects primarily through its interaction with actin filaments in cells:
Research indicates that this mechanism may involve alterations in cellular signaling pathways that regulate cell cycle progression .
Chivosazole F has several scientific uses:
The ongoing exploration of chivosazole F highlights its significance in both medicinal chemistry and biological research .
Chivosazole F is biosynthesized by the myxobacterium Sorangium cellulosum So ce56, a strain with one of the largest bacterial genomes sequenced (13.03 Mb), dedicated significantly to secondary metabolism [6]. The chivosazole biosynthetic gene cluster (Chi) spans ~80 kb and encodes a modular polyketide synthase (PKS) hybrid system incorporating nonribosomal peptide synthetase (NRPS) elements. Key steps include:
Table 1: Key Enzymatic Domains in Chivosazole F Biosynthesis
Domain Type | Function | Stereochemical Role |
---|---|---|
AT | Loads isobutyryl-CoA starter | Initiates polyketide chain |
KR | Reduces β-keto groups to hydroxy | Sets D-configured stereocenters |
DH | Eliminates water to form alkenes | Ensures trans-geometry in dienes |
P450 | Cyclizes threonine to oxazole | Forms heterocyclic core |
Synthetic efforts prioritize convergent coupling of advanced fragments due to Chivosazole F’s labile (2Z,4E,6Z,8E)-tetraenoate motif and 10 stereocenters. One-pot multicomponent couplings enable efficient assembly:
Macrolactonization is unfeasible due to the C1 carboxylic acid’s steric hindrance and polyene sensitivity. Instead, intramolecular Stille coupling is employed:
Controlling geometry in the tetraene system requires stereospecific reactions:
Table 2: Key Synthetic Strategies for Stereocontrol
Synthetic Challenge | Method | Stereochemical Outcome |
---|---|---|
C15,C17 diol | Asymmetric allylboration | syn-1,3-diol (>20:1 dr) |
C18–C19 alkene | Julia–Kocienski olefination | trans-selectivity (≥95:5) |
C8–C9 alkene | Stille macrocyclization | Z-selectivity (93:7) |
Structural equivalence between synthetic and natural Chivosazole F was confirmed through:
Synthetic advantages over fermentation include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7